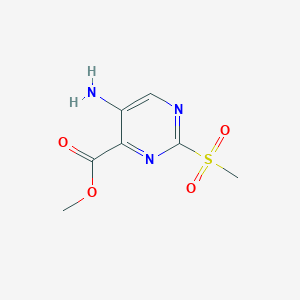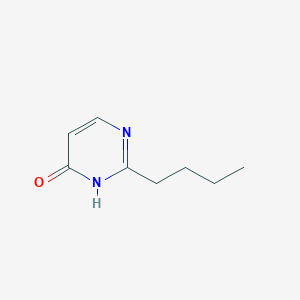
2-Butyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are significant in medicinal chemistry. The structure of this compound includes a pyrimidine ring with a butyl group at the second position and a keto group at the fourth position, making it a versatile scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Butyl-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, using benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid or Lewis acids such as boron trifluoride can yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-cellulose/BF3/Fe3O4 have been employed to enhance the efficiency and sustainability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidinones.
Reduction: Reduction of the keto group can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for substitution.
Major Products:
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
科学研究应用
2-Butyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The biological activity of 2-Butyl-3,4-dihydropyrimidin-4-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
相似化合物的比较
3,4-Dihydropyrimidin-2(1H)-one: Lacks the butyl group, but shares similar biological activities.
2-Butyl-4,6-dihydropyrimidin-5-one: Another derivative with different substitution patterns, affecting its reactivity and biological properties.
Uniqueness: 2-Butyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
属性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC 名称 |
2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-9-6-5-8(11)10-7/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI 键 |
BVAGDAFSWAHBDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13075771.png)
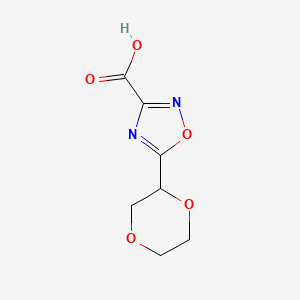
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075809.png)
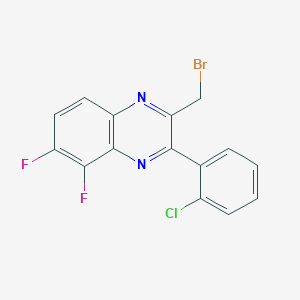

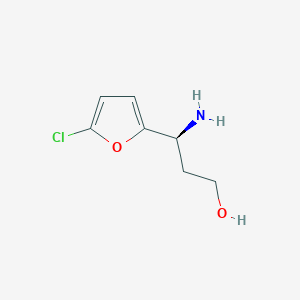
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
